(6Z)-2-(benzylsulfanyl)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
(6Z)-2-(benzylsulfanyl)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(benzylthio)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is 468.09259748 g/mol and the complexity rating of the compound is 825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to "2-(benzylthio)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one" have been synthesized and evaluated for their biological activities. For instance, derivatives of benzothiazole and pyrimidine have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed significant in vitro activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and fungal strains including Aspergillus flavus and Candida albicans, suggesting potential applications in developing new antimicrobial agents (Maddila et al., 2016).
Anticancer and Antiviral Potential
Research into the synthesis of novel heterocyclic compounds, including those with thiadiazole and pyrimidine frameworks, has identified several candidates with promising anticancer and antiviral properties. These findings highlight the potential of these compounds in the development of therapeutic agents targeting specific cancers and viral infections. The structural features of these compounds, including the presence of thiadiazole and pyrimidine rings, play a critical role in their biological activity, offering insights into the design of new drugs with enhanced efficacy and selectivity (Hamama et al., 2013).
Antimicrobial Properties
The synthesis and evaluation of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated significant antimicrobial activities, particularly against fungal pathogens. This suggests potential applications in treating fungal infections and in agricultural fungicides. The structure-activity relationship studies of these compounds provide valuable insights into the molecular basis of their antimicrobial efficacy and guide the design of more potent derivatives (Kahveci et al., 2020).
Properties
IUPAC Name |
(6Z)-2-benzylsulfanyl-5-imino-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-28-16-10-9-14(17(29-2)18(16)30-3)11-15-19(23)26-21(24-20(15)27)32-22(25-26)31-12-13-7-5-4-6-8-13/h4-11,23H,12H2,1-3H3/b15-11-,23-19? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMVEBSLXZFSOX-OOYUFVOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)SCC4=CC=CC=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)SCC4=CC=CC=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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